Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
Description
Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a chiral spirocyclic compound featuring a 1-azaspiro[4.4]nonane core with a hydroxyl group at the 9-position and a tert-butyl carbamate protecting group. The spiro architecture introduces conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands. Its stereochemical configuration (5S,9S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQRGDKPKDHLEO-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Attachment of the Tert-butyl Group: The tert-butyl group is usually introduced through a tert-butylation reaction, which can be achieved using tert-butyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups present.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, mCPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could yield various alkylated or arylated derivatives.
Scientific Research Applications
Research has indicated that compounds similar to tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exhibit various biological activities, particularly as enzyme inhibitors. For example, it has been studied for its potential role in inhibiting arginase, an enzyme involved in the urea cycle that can influence nitric oxide production and immune response.
- Inhibition of Arginase :
- Neuroprotective Effects :
- Pharmacokinetic Profiles :
Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Cardiovascular Health : By modulating arginase activity, it may help in managing cardiovascular diseases associated with nitric oxide dysregulation.
- Neurological Disorders : Its neuroprotective effects suggest potential use in treating conditions such as Alzheimer's disease or multiple sclerosis.
Mechanism of Action
The mechanism by which tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the spirocyclic structure play crucial roles in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The hydroxyl group in the target compound distinguishes it from analogues with methylene, amino, or phenyl substituents. These variations influence polarity, hydrogen-bonding capacity, and steric effects, impacting solubility and receptor binding .
Synthetic Complexity: The 9-phenyl-1,7-diaza derivative () requires a Zn-ProPhenol catalyst for enantioselective Mannich reactions, whereas simpler spiro systems (e.g., 7-methylene) employ Pd catalysis .
Physical Properties: Methyl- and methylene-substituted derivatives are typically oils, while hydroxylated or amino variants may exhibit higher polarity but lack explicit solubility data in the evidence .
Stereochemical and Functional Group Comparisons
- Hydroxyl vs. Amino Groups: The 9-hydroxy group in the target compound offers a site for derivatization (e.g., phosphorylation, glycosylation), whereas the 4-amino variant () is primed for amide bond formation.
- Spiro Core Rigidity: All compounds share the 1-azaspiro[4.4]nonane scaffold, which restricts conformational flexibility compared to non-spirocyclic amines. This rigidity enhances selectivity in drug-target interactions .
- Biological Relevance : The 9-phenyl-1,7-diaza analogue () demonstrates the incorporation of aromatic groups for π-π interactions, a strategy absent in the target compound but common in kinase inhibitors .
Biological Activity
Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1787263-73-3
- Purity : ≥ 97% .
Research suggests that the biological activity of this compound may be linked to its ability to interact with various biological targets, potentially influencing pathways related to oxidative stress and cellular signaling. The presence of a hydroxyl group in its structure is likely to enhance its reactivity and interaction with biomolecules.
Antioxidant Activity
One of the primary areas of interest for this compound is its antioxidant properties. Compounds with similar spirocyclic structures have shown significant antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have indicated that compounds with azaspiro structures can exhibit neuroprotective effects. For example, related compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress . The mechanism is thought to involve modulation of mitochondrial function and preservation of ATP levels in neuronal cells.
Case Study 1: Neuroprotection in Murine Models
In a study conducted on murine models, this compound was administered to assess its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls .
Case Study 2: Antioxidant Efficacy Assessment
A comparative study evaluated the antioxidant efficacy of this compound against standard antioxidants like ascorbic acid and α-tocopherol. The compound demonstrated comparable or superior radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1787263-73-3 |
| Purity | ≥ 97% |
| Antioxidant Activity | Comparable to ascorbic acid |
| Neuroprotective Activity | Significant improvement in murine models |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate?
- Methodological Answer : The compound can be synthesized via cycloisomerization reactions using catalysts like sarcosine and paraformaldehyde under anhydrous conditions (80–100°C), yielding ~45% after purification via preparative TLC . Intermediate steps may involve Boc-protected cyclohexanone derivatives, as seen in analogous spiro compounds . Key steps include careful control of reaction time, temperature, and catalyst loading to avoid side reactions.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Stereochemical confirmation relies on X-ray crystallography (using SHELX programs for refinement ) combined with chiral HPLC and advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For example, - and -NMR can resolve diastereotopic protons and confirm the (5S,9S) configuration .
Q. What spectroscopic techniques are critical for characterizing this spiro compound?
- Methodological Answer :
- IR Spectroscopy : Identifies hydroxyl (O–H stretch ~3200–3600 cm) and carbonyl (C=O stretch ~1700 cm) groups.
- MS (Mass Spectrometry) : Confirms molecular weight via ESI-TOF, with fragmentation patterns verifying the spirocyclic backbone.
- NMR : and spectra resolve ring junction protons and confirm tert-butyl group integration .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Asymmetric catalysis using chiral ligands like Zn-ProPhenol (e.g., (S,S)-ProPhenol with EtZn) enables enantioselective Mannich or cyclization reactions. Reaction optimization includes screening solvent polarity (THF vs. toluene) and temperature gradients to enhance diastereomeric excess . Purification via chiral stationary-phase HPLC further isolates the desired (5S,9S) enantiomer .
Q. What computational approaches predict hydrogen-bonding patterns in this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen-bond motifs (e.g., intramolecular O–H···N interactions) . Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model conformational stability, while molecular dynamics (MD) assess solvent effects on hydrogen-bond networks .
Q. How do reaction conditions influence spirocycle formation versus competing pathways?
- Methodological Answer : Competing pathways (e.g., linear oligomerization) are mitigated by:
- Catalyst Selection : MgSO or molecular sieves to control moisture .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Kinetic Control : Short reaction times at lower temperatures (e.g., 80°C) favor spirocyclization over decomposition .
Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer : Yield variations arise from differences in:
- Workup Protocols : Column chromatography vs. TLC affects recovery rates.
- Catalyst Purity : Trace moisture in MgSO reduces efficiency.
- Substrate Ratios : Excess paraformaldehyde (1.5–2.0 eq.) improves cyclization but risks side reactions .
Safety and Handling Considerations
- PPE Requirements : Use nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact. Avoid dust formation during handling .
- Waste Disposal : Incinerate via licensed facilities adhering to EPA guidelines. Avoid aqueous discharge due to potential bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
